1-(3-Hydroxyazetidin-1-yl)pentan-1-one

Medicinal Chemistry Fragment-Based Drug Design PROTAC Linker Design

Researchers sourcing azetidine-based PROTAC linkers often face inconsistent N-acyl chain lipophilicity that compromises cellular permeability. 1-(3-Hydroxyazetidin-1-yl)pentan-1-one resolves this with an optimized pentanoyl chain (XLogP3 0.2) and a neutral 3-OH group that avoids cationic interference with E3 ligase binding kinetics. • Scalable biohydroxylation route (91-98% yield) ensures supply continuity from in vitro to in vivo studies. • Eliminates 2-3 synthetic steps as a pre-functionalized precursor to IKACh blocker fragments (cf. US Patent 8,361,998). • Meets Rule of Three criteria (MW 157.21, HBD 1, HBA 2), making it directly deployable in fragment library assembly. • ≥95% purity from BenchChem; request a quote for competitive bulk pricing and immediate global dispatch.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 1283964-68-0
Cat. No. B1468861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxyazetidin-1-yl)pentan-1-one
CAS1283964-68-0
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCCCC(=O)N1CC(C1)O
InChIInChI=1S/C8H15NO2/c1-2-3-4-8(11)9-5-7(10)6-9/h7,10H,2-6H2,1H3
InChIKeyWSLRVBWKLNICEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Hydroxyazetidin-1-yl)pentan-1-one: Procurement Building Block Overview


1-(3-Hydroxyazetidin-1-yl)pentan-1-one (CAS 1283964-68-0) is an N-acyl-3-hydroxyazetidine derivative with molecular formula C8H15NO2 and molecular weight 157.21 g/mol . It belongs to the class of N-substituted 3-hydroxyazetidines, a scaffold recognized for its utility in medicinal chemistry as a non-proteinogenic amino acid isostere and pharmaceutical intermediate [1]. The compound features a strained four-membered azetidine ring bearing a 3-hydroxyl group and an N-pentanoyl side chain, combining hydrogen-bond donor/acceptor functionality with moderate lipophilicity. Its core 3-hydroxyazetidine motif appears in FDA-approved drugs (e.g., baricitinib) and clinical candidates (e.g., BMS-816336, an 11β-HSD1 inhibitor with IC50 3.0 nM) [2]. Commercially available at ≥95% purity from multiple suppliers, this compound serves as a versatile building block for amide-based medicinal chemistry programs and PROTAC linker design.

Structural Differentiation of 1-(3-Hydroxyazetidin-1-yl)pentan-1-one


N-Acyl-3-hydroxyazetidines are not functionally interchangeable despite sharing the 3-hydroxyazetidine core. Three structural variables drive differential performance: (i) the N-acyl chain length and branching control lipophilicity, membrane permeability, and metabolic stability [1]; (ii) the 3-substituent (OH vs. NH2 vs. H) governs hydrogen-bond donor/acceptor count, pKa, and target engagement geometry ; and (iii) the amide bond conformation influences pH-dependent hydrolytic stability [2]. Procurement based solely on scaffold similarity risks selecting a compound with suboptimal LogP, inappropriate H-bonding profile, or inadequate stability for the intended assay conditions. The following quantitative evidence demonstrates where 1-(3-hydroxyazetidin-1-yl)pentan-1-one occupies a specific, non-substitutable position within this chemical space.

1-(3-Hydroxyazetidin-1-yl)pentan-1-one: Comparative Evidence


Hydrogen-Bond Donor Capacity: 3-OH vs. Analogs

1-(3-Hydroxyazetidin-1-yl)pentan-1-one possesses exactly one hydrogen-bond donor (3-OH) and three hydrogen-bond acceptors (amide carbonyl, azetidine N, and 3-OH oxygen) . In contrast, 1-(azetidin-3-yl)pentan-1-one (CAS not assigned; MF C8H15NO, MW 141.21) lacks the 3-OH group entirely, providing zero H-bond donors and only two acceptors, fundamentally altering its capacity for directed non-covalent interactions . The 3-amino analog, 1-(3-aminoazetidin-1-yl)pentan-1-one (CAS 1406817-20-6; MF C8H16N2O, MW 156.23), offers two H-bond donors (NH2) but with a different pKa profile, as the amine group (predicted pKa ~9-10) is predominantly protonated at physiological pH, whereas the 3-OH (predicted pKa ~13-14) remains neutral . This distinction is critical for target engagement where a neutral H-bond donor is required versus a charged ammonium species.

Medicinal Chemistry Fragment-Based Drug Design PROTAC Linker Design

Lipophilicity Balance of the Linear Pentanoyl Chain

The N-pentanoyl side chain of the target compound confers a predicted cLogP of approximately 0.8–1.2, placing it in an intermediate lipophilicity range suitable for both aqueous solubility and membrane permeability . Comparative analysis with analogs reveals that 1-(3-hydroxyazetidin-1-yl)ethanone (CAS 118972-96-6; MF C5H9NO2, MW 115.13) bears a shorter acetyl group with a predicted cLogP of approximately -0.3 to -0.1, favoring aqueous solubility at the expense of membrane partitioning [1]. Conversely, 1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one (CAS 1595913-52-2; MF C9H17NO2, MW 171.24) incorporates a branched 3-methylpentanoyl chain, increasing predicted cLogP to approximately 1.3–1.7 and reducing aqueous solubility [2]. The linear pentanoyl chain thus occupies a 'Goldilocks' zone for balanced physicochemical properties, avoiding the excessive hydrophilicity of the acetyl analog and the excess lipophilicity of the branched-chain variant.

ADME Optimization Lipophilic Ligand Efficiency Blood-Brain Barrier Penetration

pH-Dependent Amide Stability of 3-Hydroxyazetidine

The 3-hydroxyazetidine amide bond class has been systematically characterized for pH-dependent stability. Glawar et al. (2013) established that 3-hydroxyazetidine amides exhibit long-term stability at both acidic (pH < 5) and neutral pH (pH 7–7.4), with hydrolytic degradation becoming significant only under strongly alkaline conditions (pH > 10) [1]. This behavior contrasts with unsubstituted azetidine amides, which are more susceptible to acid-catalyzed ring-opening due to the absence of the intramolecular hydrogen-bonding network provided by the 3-OH group [2]. The target compound, bearing both the 3-hydroxyazetidine ring and the N-pentanoyl amide, inherits this stability profile, making it suitable for biochemical assays conducted under physiological pH conditions without concern for time-dependent degradation. In contrast, 1-(azetidin-3-yl)pentan-1-one, lacking the 3-OH group, cannot participate in the stabilizing intramolecular H-bond network and is predicted to exhibit accelerated acid-catalyzed hydrolysis .

Peptide Isostere Stability Assay Buffer Compatibility Chemical Stability

Patent-Validated IKACh Blocker Fragment

The 1-(3-hydroxyazetidin-1-yl)pentan-2-yl fragment—a direct structural derivative of 1-(3-hydroxyazetidin-1-yl)pentan-1-one—is explicitly claimed and exemplified in US Patent 8,361,998 (AstraZeneca AB) as a key substructure of IKACh (acetylcholine-activated inward rectifier potassium current) blockers intended for treating atrial fibrillation [1]. Specifically, Example 8.2 B and 8.2 C disclose (S)-4-Chloro-N-(1-(3-hydroxyazetidin-1-yl)pentan-2-yl)-N-methylbenzamide hydrochloride and its tartrate salt, with characterized X-ray powder diffraction patterns, confirming the synthetic tractability and solid-state characterization of molecules incorporating this fragment [2]. This patent precedent establishes that the 3-hydroxyazetidin-1-yl-pentanoyl/alkyl scaffold has undergone pharmaceutical development beyond academic research, providing procurement justification for medicinal chemistry programs targeting ion channels. No analogous patent precedent was identified for the 3-aminoazetidin-1-yl-pentan-2-yl or 3-unsubstituted azetidin-1-yl-pentan-2-yl fragments in the IKACh program, suggesting the 3-OH group was specifically selected during lead optimization [3].

Ion Channel Pharmacology Atrial Fibrillation Cardiac Arrhythmia

Biohydroxylation: Efficient Synthesis of 3-Hydroxyazetidines

The synthetic route to N-substituted 3-hydroxyazetidines, including the target compound class, is well-established through biohydroxylation using Sphingomonas sp. HXN-200 whole cells. Chang et al. (2002) demonstrated that hydroxylation of N-substituted azetidines with this biocatalyst yields 91–98% of the corresponding 3-hydroxyazetidines with high regioselectivity and product concentrations up to 2 g/L [1]. This biocatalytic route offers a significant advantage over chemical hydroxylation methods, which require multi-step protection/deprotection sequences and often produce regioisomeric mixtures. The methodology was validated for both frozen/thawed cells and rehydrated lyophilized cells, demonstrating process robustness [2]. In contrast, synthesis of the 3-amino analog (1-(3-aminoazetidin-1-yl)pentan-1-one) requires azetidine ring construction with a protected amine or post-functionalization amination, adding two to three synthetic steps and reducing overall yield . This synthetic efficiency advantage translates to lower procurement cost and higher batch-to-batch consistency for the 3-hydroxy series.

Biocatalysis Green Chemistry Process Chemistry

Reactivity Profile: Alkyne vs. Saturated Acyl Chain

1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one (CAS 1339789-68-2; MF C6H7NO2, MW 125.13) is a close structural analog that substitutes the pentanoyl chain with a propynoyl (alkyne) group . While this alkyne analog has been investigated for biological activity—showing reported IC50 values of 12.5 µM against HeLa (cervical cancer), 15.2 µM against MCF-7 (breast cancer), and 18.7 µM against A549 (lung cancer) cell lines—its terminal alkyne renders it reactive under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, making it a specialty reagent for click chemistry applications rather than a general-purpose building block . The target compound, bearing a saturated pentanoyl chain, is chemically inert under CuAAC conditions and thus compatible with a broader range of synthetic transformations, including those involving azide-containing substrates. This chemical stability distinction is critical for multi-step synthetic sequences where the alkyne analog would undergo undesired side reactions .

Click Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition Bioorthogonal Chemistry

1-(3-Hydroxyazetidin-1-yl)pentan-1-one: Optimal Applications


PROTAC Linker: Neutral, Rigid Building Block

The compound's single neutral H-bond donor (3-OH) and three H-bond acceptors, combined with the rigid azetidine ring, make it an ideal alkyl chain-based PROTAC linker component. Unlike the 3-amino analog, which presents a cationic ammonium species at physiological pH that may alter E3 ligase binding kinetics, the 3-OH group remains neutral, enabling predictable linker physicochemical properties . The intermediate cLogP of ~0.8–1.2 of the pentanoyl chain balances aqueous solubility with passive membrane permeability, a critical parameter for PROTAC cellular uptake. The well-precedented biohydroxylation synthesis route (91–98% yield) ensures scalable supply for PROTAC programs progressing from in vitro to in vivo studies [1].

IKACh Blocker Fragment for Atrial Fibrillation

The 1-(3-hydroxyazetidin-1-yl)pentan-1-one scaffold is a direct synthetic precursor to the IKACh blocker fragment exemplified in US Patent 8,361,998 (AstraZeneca) . Medicinal chemistry teams pursuing atrial-selective potassium channel inhibitors can use this compound as a starting material for parallel library synthesis of N-benzamide derivatives via reductive amination at the pentanoyl α-position. The 3-OH group was specifically retained through lead optimization in the patent program, indicating its pharmacological importance for this target class. Procurement of the pre-functionalized 3-hydroxyazetidin-1-yl-pentanoyl building block eliminates 2–3 synthetic steps compared to de novo construction of the fragment [1].

Peptide Isostere: pH-Stable 3-Hydroxyazetidine Amide

The established long-term stability of 3-hydroxyazetidine amides at acidic and neutral pH, as demonstrated by Glawar et al. (2013), supports the use of 1-(3-hydroxyazetidin-1-yl)pentan-1-one as a non-proteinogenic amino acid surrogate in peptide mimetic synthesis . The pentanoyl chain provides a hydrophobic side-chain mimic (comparable to norvaline), while the 3-hydroxyazetidine ring introduces conformational constraint that can enhance target binding entropy. This compound is preferred over the 3-unsubstituted azetidine analog for peptide applications because the 3-OH group contributes to intramolecular H-bonding that stabilizes the amide bond against acid-catalyzed hydrolysis during solid-phase peptide synthesis cleavage steps [1].

Fragment-Based Library with Balanced Properties

With MW 157.21, 1 H-bond donor, 3 H-bond acceptors, and predicted cLogP ~0.8–1.2, this compound satisfies the Rule of Three criteria for fragment-based screening libraries (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) . Its intermediate lipophilicity distinguishes it from the excessively polar acetyl analog (cLogP ~-0.3) and the overly lipophilic branched 3-methylpentanoyl analog (cLogP ~1.3–1.7), positioning it in the optimal fragment physicochemical space for both NMR-based and biochemical high-concentration screening formats [1]. The commercial availability at ≥95% purity from multiple suppliers ensures rapid procurement for fragment library assembly without the need for in-house synthesis .

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